
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one is a synthetic organic compound that belongs to the class of dihydropyridinones This compound is characterized by the presence of a dimethoxybutyl side chain and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one typically involves the reaction of 4,4-dimethoxybutyl chloride with a suitable pyridinone precursor under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where the electrophile (carbocation) is generated from 4,4-dimethoxybutyl chloride in the presence of a Lewis acid like aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.
Substitution: The dimethoxybutyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Pyridinone derivatives with varying degrees of oxidation.
Reduction: Fully saturated pyridinone compounds.
Substitution: Substituted pyridinone derivatives with modified side chains.
Scientific Research Applications
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxybutyl chloride: A precursor used in the synthesis of the target compound.
4,4-Dimethoxy-butyl)-dimethyl-amine: Another compound with a similar dimethoxybutyl side chain.
Uniqueness
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one is unique due to its specific combination of a dimethoxybutyl side chain and a dihydropyridinone core
Properties
CAS No. |
917766-69-9 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
6-(4,4-dimethoxybutyl)-3-methyl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C12H21NO3/c1-9-8-13-10(7-11(9)14)5-4-6-12(15-2)16-3/h7,9,12-13H,4-6,8H2,1-3H3 |
InChI Key |
DATRMHLDALVRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=CC1=O)CCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


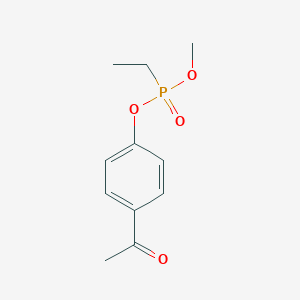
![Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate](/img/structure/B14203603.png)
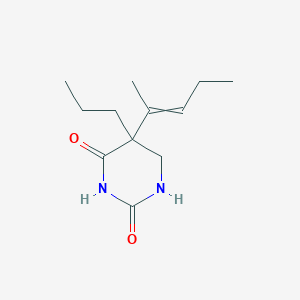

![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)
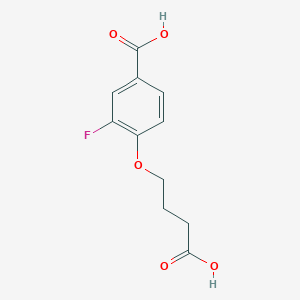
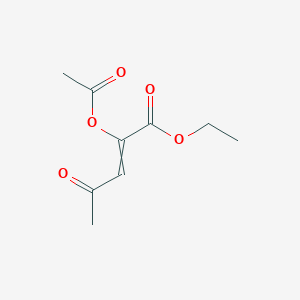
![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)
![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
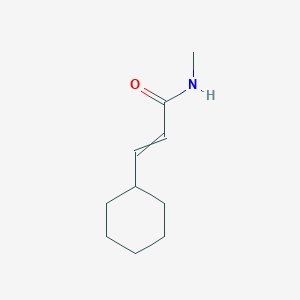
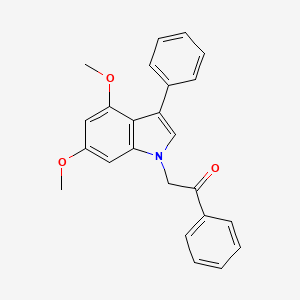
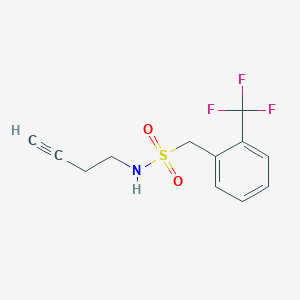
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)

